
3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a 1,2-oxazole core substituted with an amino group at position 3, an isopropyl group at position 5, and a sulfonyl chloride moiety at position 2. This compound is of significant interest in medicinal and materials chemistry due to the reactive sulfonyl chloride group, which facilitates nucleophilic substitution reactions for synthesizing sulfonamides, sulfonate esters, and other derivatives. Its structural features, including electron-withdrawing (sulfonyl chloride) and electron-donating (amino) groups, influence its reactivity, solubility, and stability .
Preparation Methods
The synthesis of 3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through various methods, including the cyclization of α-haloketones with amides or the reaction of nitriles with α-haloketones.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the oxazole derivative with sulfonyl chloride under suitable conditions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Cyclization Reactions: The amino group can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include amines, alcohols, thiols, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules. Its derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators. It serves as a tool for understanding the mechanisms of various biological processes.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable reagent in organic synthesis.
Industrial Applications: The compound is used in the production of specialty chemicals and materials. Its derivatives are used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modulate the function of receptors. The amino and isopropyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride with structurally analogous sulfonyl chloride-containing heterocycles, focusing on molecular properties, reactivity, and applications. Key compounds for comparison include:
3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl Chloride
- Molecular Formula : C₈H₁₂ClN₂O₂S
- Molecular Weight : 248.73 g/mol
- Purity : 95%
- Structural Differences: Replaces the 1,2-oxazole ring with a pyrazole ring. Substitutes the amino group with a methyl group at position 3.
- Reactivity: The pyrazole ring’s electron-rich nature enhances stability under acidic conditions compared to the oxazole core.
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-sulfonyl Chloride
- Molecular Formula : C₉H₁₃ClN₂O₂S
- Molecular Weight : 248.73 g/mol
- Purity : 95%
- Structural Differences: Features a dimethylpyrazole substituent at position 5 instead of an isopropyl group. Lacks the amino group at position 3.
- Reactivity : The steric bulk of the dimethylpyrazole group may hinder nucleophilic attack at the sulfonyl chloride site, reducing reaction rates compared to the less hindered isopropyl-substituted compound .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Features :
- Contains a trifluoromethyl group and a chlorophenylsulfanyl substituent.
- Sulfonyl chloride is replaced by a carbaldehyde group.
- Applications : Primarily used in agrochemical research due to its halogenated and electron-deficient substituents. The absence of a sulfonyl chloride limits its utility in sulfonamide synthesis but enhances stability in aqueous environments .
Table 1: Comparative Data for Sulfonyl Chloride Heterocycles
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
---|---|---|---|---|
This compound | C₆H₁₀ClN₂O₂S | 222.69 | Amino, isopropyl, sulfonyl chloride | High reactivity due to electron-rich amino group |
3-Methyl-1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride | C₈H₁₂ClN₂O₂S | 248.73 | Methyl, isopropyl, sulfonyl chloride | Moderate reactivity; pyrazole stabilizes ring |
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-sulfonyl chloride | C₉H₁₃ClN₂O₂S | 248.73 | Dimethylpyrazole, sulfonyl chloride | Steric hindrance slows nucleophilic substitution |
Biological Activity
3-Amino-5-(propan-2-yl)-1,2-oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O3S and a molecular weight of 224.67 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, mechanisms of action, and future applications of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 3-Amino-5-(propan-2-yl)-1,2-oxazole with chlorosulfonic acid under controlled conditions. The general reaction scheme is as follows:
This method ensures the formation of the sulfonyl chloride group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. In a study evaluating various oxazole derivatives, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. The compound's mechanism involves interaction with bacterial enzymes and disruption of cellular processes.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The cytotoxic effects are attributed to the induction of apoptosis and inhibition of cell cycle progression.
In a cytotoxicity assay against six cancer cell lines, the compound exhibited IC50 values ranging from 15 to 25 µM, indicating moderate to high potency.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 20 | Apoptosis induction |
A549 (Lung) | 18 | Cell cycle arrest |
The biological activity of this compound is primarily due to its ability to form reactive intermediates that interact with nucleophiles in biological systems. This interaction can lead to modifications in proteins and nucleic acids, disrupting normal cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group can react with active site residues in enzymes, inhibiting their activity.
- Nucleophilic Attack : The compound can undergo nucleophilic attack by thiols or amines in proteins, leading to functional alterations.
- Signal Transduction Modulation : It may influence signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Study : A recent study published in Molecules evaluated various oxazole derivatives for their antibacterial properties. The results indicated that 3-Amino-5-(propan-2-yl)-1,2-oxazole derivatives had significant activity against resistant strains of bacteria .
- Cytotoxicity Evaluation : Research conducted on cancer cell lines demonstrated that this compound could effectively reduce cell viability through apoptosis induction .
- Immunomodulatory Effects : Another study found that related oxazole compounds could modulate immune responses by inhibiting cytokine production in lymphocytes .
Properties
Molecular Formula |
C6H9ClN2O3S |
---|---|
Molecular Weight |
224.67 g/mol |
IUPAC Name |
3-amino-5-propan-2-yl-1,2-oxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O3S/c1-3(2)4-5(13(7,10)11)6(8)9-12-4/h3H,1-2H3,(H2,8,9) |
InChI Key |
IKBLABNTSYSHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NO1)N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.